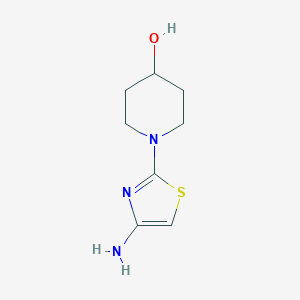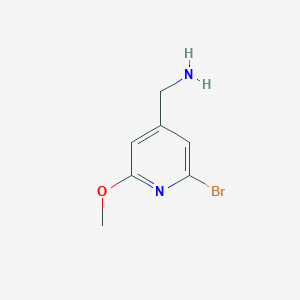
(2-Bromo-6-methoxypyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-methoxypyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methoxypyridin-4-yl)methanamine typically involves the bromination of 6-methoxypyridin-4-yl)methanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Scientific Research Applications
(2-Bromo-6-methoxypyridin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (2-Bromo-6-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the bromine atom.
(2-Bromo-6-methylpyridin-4-yl)methanamine: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
(2-Bromo-6-methoxypyridin-4-yl)methanamine is unique due to the presence of both the bromine atom and the methoxy group, which confer specific reactivity and properties that are not found in its analogs .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2-bromo-6-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4,9H2,1H3 |
InChI Key |
GNUMHFOJBCEKJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



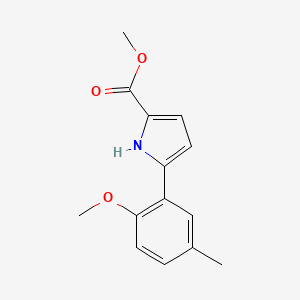
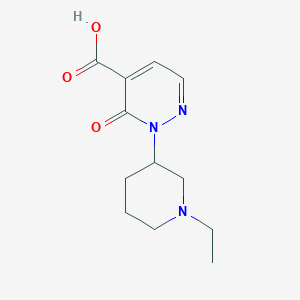
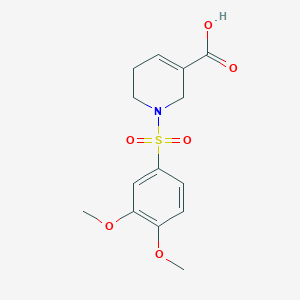
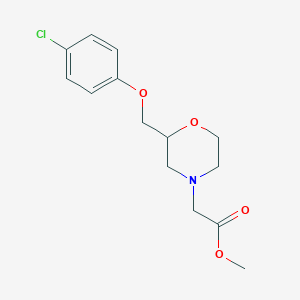
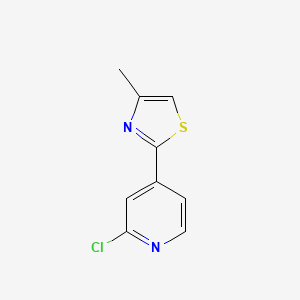
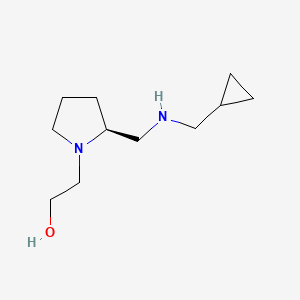

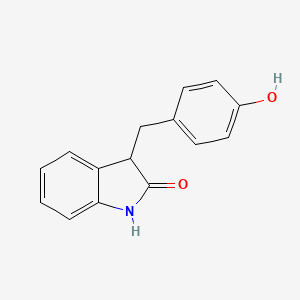
![Methyl thieno[3,2-b]pyridine-7-carboxylate](/img/structure/B11794084.png)


![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)
